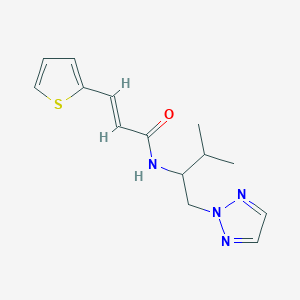![molecular formula C8H11NO B2710713 1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile CAS No. 2060046-32-2](/img/structure/B2710713.png)
1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile” is a chemical compound with the molecular formula C8H11NO . Its molecular weight is 137.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO/c9-6-8(2-1-3-8)4-7-5-10-7/h7H,1-5H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The boiling point of this compound is not specified in the available resources .Applications De Recherche Scientifique
Oxetane-Containing Compounds: Biological Activities
Oxetane-containing compounds (OCCs), which include structures like 1-[(oxiran-2-yl)methyl]cyclobutane-1-carbonitrile, have been identified in various natural sources, including microorganisms, marine invertebrates, algae, and particularly in plants of the genus Taxus. These compounds exhibit a wide range of biological activities due to their high-energy oxygen-containing non-aromatic heterocyclic structures. Significant biological activities of OCCs produced by bacteria and Actinomycetes include antineoplastic, antiviral (specifically against arboviruses), and antifungal activities. Additionally, these compounds have been found to stimulate angiogenesis, act as respiratory analeptics, and show antiallergic effects with high confidence levels ranging from 81 to 99% (Vil’ et al., 2019).
Synthesis and Characterization of Cyclobutane Derivatives
The synthesis and characterization of cyclobutane derivatives, such as 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane, have been explored. These derivatives are synthesized through dehydrogenated intermolecular cyclization processes. Characterization techniques including 1H NMR, 13C NMR, and UV-vis absorption spectroscopy have been utilized to elucidate the structure and properties of these compounds (Muramatsu, Toyota, & Satou, 2009).
Rearrangement and Synthesis of Novel Acceptors for Chromophores
The rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to penta-1,3-diene-1,1,3-tricarbonitrile moieties represents an innovative approach to synthesizing novel acceptors for donor–acceptor chromophores. This process facilitates the synthesis of structural analogs to significant acceptors like tricyanofuran (TCF) and tricyanopyrrole (TCP), which are crucial for developing donor–acceptor chromophores (Belikov et al., 2016).
Gold(I)-Catalyzed Intermolecular Cycloadditions
The use of gold(I) catalysis in intermolecular [2+2] cycloadditions between allenamides and alkenes demonstrates a straightforward method for synthesizing highly substituted cyclobutane derivatives. These reactions proceed with complete regio- and stereocontrol, showcasing the potential of gold(I) catalysis in the efficient and selective formation of complex cyclobutane structures (Faustino et al., 2012).
Anticorrosive Behavior of Epoxy Monomers
Investigations into the anticorrosive behavior of aromatic epoxy monomers, including those containing the oxiran-2-yl group, have shown significant effectiveness in inhibiting the corrosion of carbon steel in acidic solutions. These studies combine computational and experimental techniques to provide insights into the mechanisms of corrosion inhibition and the potential application of such compounds in protecting metal surfaces (Dagdag et al., 2019).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H317, H319, H332, H335, and H341 . Precautionary measures should be taken when handling this compound, such as avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(oxiran-2-ylmethyl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-8(2-1-3-8)4-7-5-10-7/h7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDJCKGSLRISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


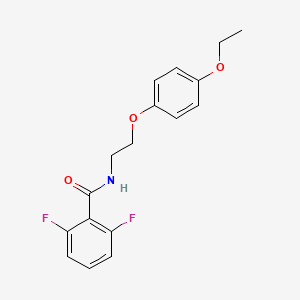
![2-methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol](/img/structure/B2710634.png)
![N-benzyl-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710636.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2710637.png)
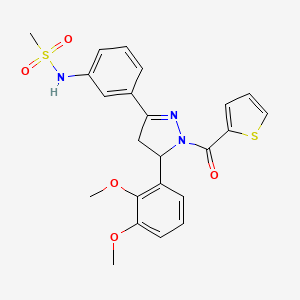
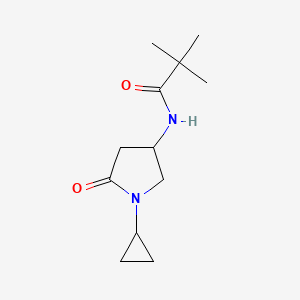
![Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2710642.png)
![2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B2710643.png)
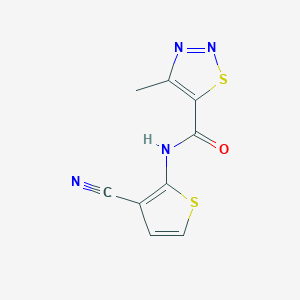
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylamino]ethanol](/img/structure/B2710647.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2710648.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2710650.png)
